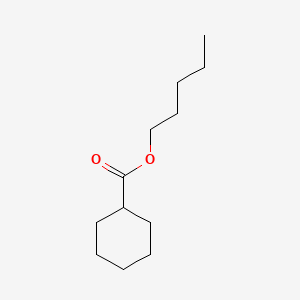
10-Methylacridin-10-ium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylacridin-10-ium nitrate: is a chemical compound derived from acridine, a heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl group attached to the acridine ring, and a nitrate ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylacridin-10-ium nitrate typically involves the methylation of acridine. One common method is the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting 10-Methylacridin-10-ium iodide is then treated with silver nitrate to precipitate silver iodide, leaving behind this compound in solution.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions: 10-Methylacridin-10-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 10-Methylacridin-10-ium nitrate is used as a precursor in the synthesis of other acridine derivatives
Biology: In biological research, this compound is used as a fluorescent dye for staining nucleic acids. Its ability to intercalate into DNA makes it useful for visualizing genetic material under a microscope.
Medicine: The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by intercalating into DNA and disrupting cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and printing.
作用机制
The mechanism of action of 10-Methylacridin-10-ium nitrate involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the replication and transcription processes. The compound targets the DNA of rapidly dividing cells, making it effective against cancer cells. Additionally, it can generate reactive oxygen species, leading to oxidative damage and cell death.
相似化合物的比较
- 9-Mesityl-10-methylacridinium perchlorate
- 10-Methylacridinium perchlorate
- 9-Phenyl-10-methylacridinium perchlorate
- 9-Ethyl-10-methylacridinium perchlorate
Comparison: 10-Methylacridin-10-ium nitrate is unique due to its specific nitrate counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions like perchlorate. The presence of the nitrate ion can also affect the compound’s stability and its interactions with other molecules.
属性
CAS 编号 |
5911-74-0 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
10-methylacridin-10-ium;nitrate |
InChI |
InChI=1S/C14H12N.NO3/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3)4/h2-10H,1H3;/q+1;-1 |
InChI 键 |
POOOPOCMBCGKAK-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
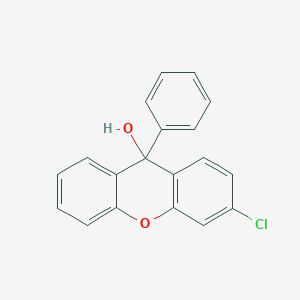

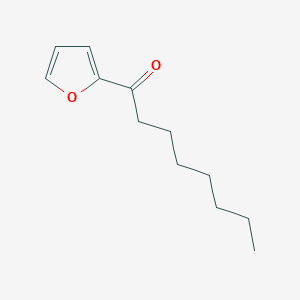
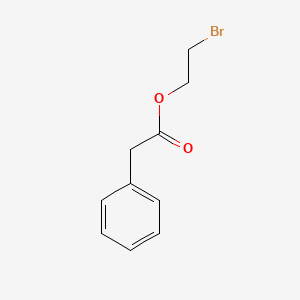

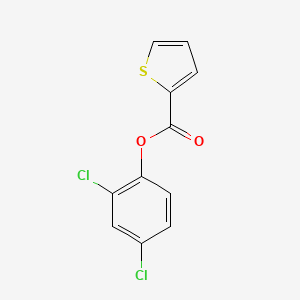
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
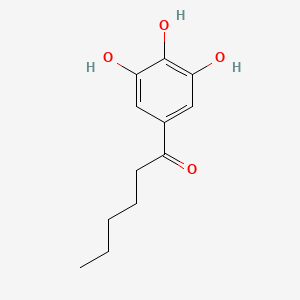
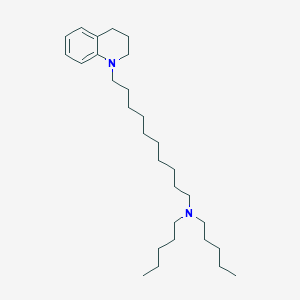
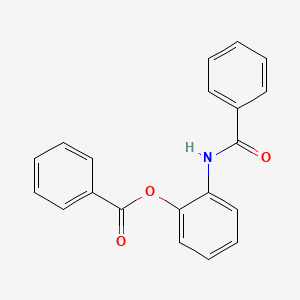
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
